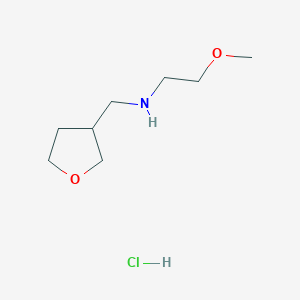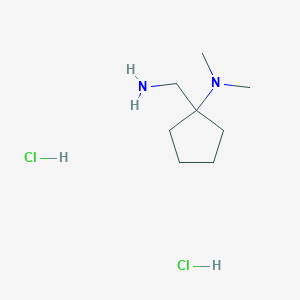![molecular formula C16H17ClN2 B1486328 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1019580-89-2](/img/structure/B1486328.png)
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine
Vue d'ensemble
Description
1-(4-Chlorophenyl)methyl-1,2,3,4-tetrahydroquinolin-6-amine, also known as 1-(4-chlorophenyl)methyl-6-amino-1,2,3,4-tetrahydroquinoline (CPMTQA) is a synthetic compound belonging to the family of quinoline derivatives. CPMTQA is used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been found to possess a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
CPMTQA has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. It has been used as a substrate for the inhibition of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used as a substrate for the inhibition of cytochrome P450, an enzyme involved in the metabolism of drugs. CPMTQA has also been used as a substrate for the inhibition of tyrosine hydroxylase, an enzyme involved in the production of the neurotransmitter dopamine.
Mécanisme D'action
CPMTQA is believed to act as an inhibitor of the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. It binds to the active site of the enzymes, preventing the enzymes from performing their normal functions.
Effets Biochimiques Et Physiologiques
CPMTQA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes MAO-A, cytochrome P450, and tyrosine hydroxylase. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on the body. In addition, CPMTQA has been found to inhibit the release of norepinephrine, a hormone involved in stress response.
Avantages Et Limitations Des Expériences En Laboratoire
CPMTQA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is a relatively stable compound, making it suitable for long-term storage. One limitation is that CPMTQA is not very soluble in water, making it difficult to use in some experiments.
Orientations Futures
CPMTQA has a variety of potential future applications in scientific research. It could be used in the development of new drugs for the treatment of various diseases and disorders. It could also be used to study the effects of MAO-A, cytochrome P450, and tyrosine hydroxylase inhibition on the body. In addition, CPMTQA could be used to study the effects of norepinephrine inhibition on the body. Finally, CPMTQA could be used in the development of new compounds that could be used to modulate the activity of MAO-A, cytochrome P450, and tyrosine hydroxylase.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-14-5-3-12(4-6-14)11-19-9-1-2-13-10-15(18)7-8-16(13)19/h3-8,10H,1-2,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZBESOBSHFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)




![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)





